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molecular formula C21H21P B155546 Tri-o-tolylphosphine CAS No. 6163-58-2

Tri-o-tolylphosphine

Cat. No. B155546
M. Wt: 304.4 g/mol
InChI Key: COIOYMYWGDAQPM-UHFFFAOYSA-N
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Patent
US04564479

Procedure details

A stock solution of 0.0561 g (2.5×10-4 mol) of palladium acetate and 0.304 g (10-3 mol) of tri-o-tolylphosphine in 100 ml of N,N-dimethylformamide (DMF) is prepared under argon. 1 ml of stock solution [containing 0.000561 g (2.5×10-6 mol) of palladium acetate, Pd content=0.01 mol %, and 0.00304 g (10-5 mol) of tri-o-tolylphosphine], 4.63 g (25 mmols) of 4-bromobenzaldehyde, 2.08 ml (31.25 mmols) of acrylonitrile and 2.56 g (31.25 mmols) of anhydrous sodium acetate are then added, under argon, to 9 ml of DMF, and the mixture is stirred at 120° C. for 6 hours. The mixture is then poured into 100 ml of water, which is extracted with twice 25 ml of methylene dichloride, and the extract is dried for 15 minutes with 5 g of magnesium sulfate. After the methylene dichloride and a little DMF have been removed on a rotary evaporator, the crude product is distilled in vacuo. 3.2 g (20 mmols) of 4-formylcinnamonitrile are obtained in the form of a nearly white solid; yield 81% of theory (conversion figure 8100); melting point 92°-98° C.; boiling point 157°-163° C./133 Pa. Analysis for C10H7NO (molecular weight 157.17): calculated C 76.42: H 4.49; N 8.91, found C 76.35; H 4.60; N 9.01. The product is a mixture of isomers consisting of approx. 77% of trans-isomer and 23% of cis-isomer.
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.000561 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.00304 g
Type
reactant
Reaction Step Four
Quantity
4.63 g
Type
reactant
Reaction Step Four
Quantity
2.08 mL
Type
reactant
Reaction Step Four
Quantity
2.56 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Pd+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[Pd].[C:11]1([CH3:32])[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[P:17]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH3:31])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH3:24].Br[C:34]1[CH:41]=[CH:40][C:37]([CH:38]=[O:39])=[CH:36][CH:35]=1.[C:42](#[N:45])[CH:43]=[CH2:44].C([O-])(=O)C.[Na+]>CN(C)C=O.O>[C:1]([O-:4])(=[O:3])[CH3:2].[Pd+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[C:11]1([CH3:32])[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[P:17]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH3:31])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH3:24].[CH:38]([C:37]1[CH:40]=[CH:41][C:34]([CH:44]=[CH:43][C:42]#[N:45])=[CH:35][CH:36]=1)=[O:39] |f:0.1.2,7.8,11.12.13|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.000561 g
Type
reactant
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Pd]
Name
Quantity
0.00304 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
4.63 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
2.08 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
2.56 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 120° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is extracted with twice 25 ml of methylene dichloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract is dried for 15 minutes with 5 g of magnesium sulfate
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After the methylene dichloride and a little DMF have been removed on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the crude product is distilled in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.00025 mol
AMOUNT: MASS 0.0561 g
Name
Type
product
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.5 (± 3.5) mol
AMOUNT: MASS 0.304 g
Name
Type
product
Smiles
C(=O)C1=CC=C(C=CC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20 mmol
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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